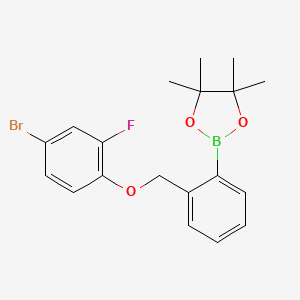

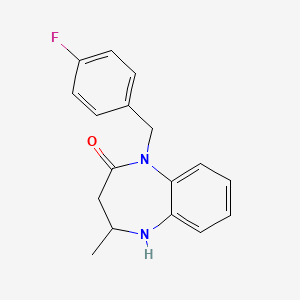

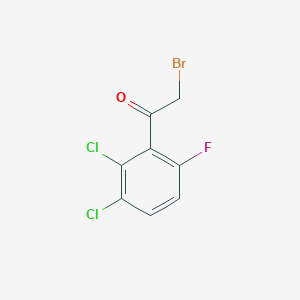

![molecular formula C11H12N2O3 B2698411 8-amino-6-methyl-6,8-dihydro-2H-[1,4]dioxino[2,3-f]indol-7(3H)-one CAS No. 1236262-75-1](/img/structure/B2698411.png)

8-amino-6-methyl-6,8-dihydro-2H-[1,4]dioxino[2,3-f]indol-7(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-amino-6-methyl-6,8-dihydro-2H-[1,4]dioxino[2,3-f]indol-7(3H)-one, also known as 8-AMINO-6-METHYL-6,8-DIHYDRO-2H-[1,4]DIOXINO[2,3-F]INDOL-7(3H)-ONE, is an organic compound with a wide range of potential applications in the fields of medicine and biochemistry. It is a member of the dioxinone class of compounds, which are characterized by their ability to bind to and activate specific receptors in the body. 8-AMINO-6-METHYL-6,8-DIHYDRO-2H-[1,4]DIOXINO[2,3-F]INDOL-7(3H)-ONE has been studied for its ability to act as a neurotransmitter, to modulate the activity of enzymes, and to act as a ligand for a variety of cellular receptors.

Applications De Recherche Scientifique

Antimicrobial Activity

Research on pyridonecarboxylic acids, a class of compounds that includes various indole derivatives, has shown significant antibacterial activity, suggesting potential applications in developing new antimicrobial agents (Egawa et al., 1984). These studies focus on the synthesis and antibacterial evaluation of compounds with modifications at specific positions on the indole ring, which could be analogous to modifications seen in the compound of interest.

Novel Cofactors in Enzymatic Functions

Indole derivatives have been identified as cofactors in enzymes, such as methylamine dehydrogenase (MADH), where they play critical roles in the enzyme's redox activity (McIntire et al., 1991). This suggests that similar compounds could be explored for their role in biochemistry and molecular biology, particularly in understanding enzyme mechanisms and designing enzyme mimetics.

Antioxidant Properties

The antioxidant activities of indoles and their derivatives have been assessed in various studies, indicating their potential in protecting against oxidative stress. For instance, a study on the oxidation of methyl linoleate in solution highlighted the strong antioxidant activity of certain indole derivatives, suggesting their application in studying oxidative processes and potentially in developing antioxidants for pharmaceutical or food industry use (Iwatsuki et al., 1995).

Synthesis and Structural Evaluation

Indole derivatives are frequently studied for their synthesis and structural properties, which can be foundational for developing new materials or chemical entities with specific functions. For example, research on the synthesis of conformationally constrained tryptophan derivatives provides insights into the chemical synthesis techniques and the potential application of these compounds in studying peptide conformation (Horwell et al., 1994).

Propriétés

IUPAC Name |

8-amino-6-methyl-3,8-dihydro-2H-[1,4]dioxino[2,3-f]indol-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-13-7-5-9-8(15-2-3-16-9)4-6(7)10(12)11(13)14/h4-5,10H,2-3,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCZXIDNRJJHFJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC3=C(C=C2C(C1=O)N)OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-amino-6-methyl-6,8-dihydro-2H-[1,4]dioxino[2,3-f]indol-7(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

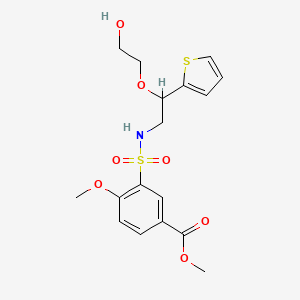

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2698332.png)

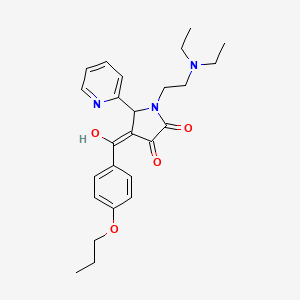

![(1-ethyl-1H-pyrazol-5-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2698336.png)

![4-(N,N-diethylsulfamoyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2698339.png)